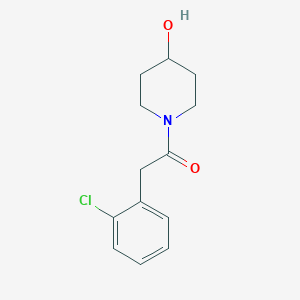
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
描述
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as a chlorophenyl piperidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 253.72 g/mol, is primarily used in research settings to explore its pharmacological properties.
The structural formula and key chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
| InChI Key | KFHRXEZQUYSYIP-UHFFFAOYSA-N |
| Purity | Typically ≥ 95% |
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could potentially lead to effects such as analgesia or changes in mood and cognition.
Antinociceptive Effects
A study investigating the antinociceptive properties of similar compounds revealed that they can significantly reduce pain responses in animal models. The mechanism appears to involve inhibition of pain pathways at both peripheral and central levels, suggesting a multifaceted action on nociceptive signaling.
Neuroprotective Properties
Research has indicated that derivatives of piperidine exhibit neuroprotective effects, particularly against neurodegenerative conditions. For example, they may reduce oxidative stress and apoptosis in neuronal cells, which is critical in diseases like Alzheimer's and Parkinson's.
Antidepressant Activity
Some studies have suggested that compounds with a similar structure can exhibit antidepressant-like effects in rodent models. These effects may be linked to their ability to enhance serotonergic and noradrenergic transmission, although further research is needed to clarify these mechanisms.
Case Study 1: Analgesic Activity
In a controlled experiment involving rodents, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain response measured through the formalin test, indicating significant analgesic potential.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a marked decrease in cell death. The protective effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the piperidine ring or the chlorophenyl moiety can significantly affect potency and selectivity for specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group position | Enhances binding affinity |
| Chlorine substitution | Increases lipophilicity |
| Piperidine ring variation | Alters receptor selectivity |
属性
IUPAC Name |
2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRXEZQUYSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















